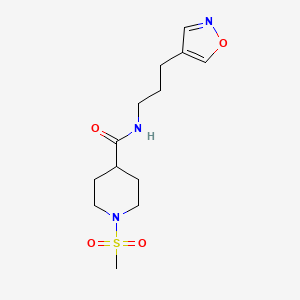

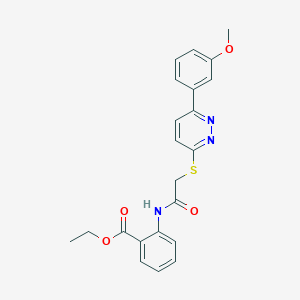

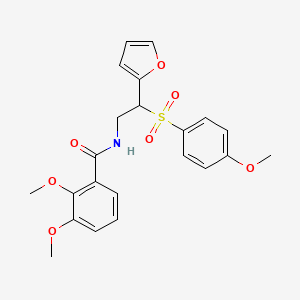

3-(azepan-1-ylcarbonyl)-N-1,3-benzodioxol-5-yl-7-methyl-1,8-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(azepan-1-ylcarbonyl)-N-1,3-benzodioxol-5-yl-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research demonstrates innovative synthetic routes and chemical transformations involving compounds structurally related to 3-(azepan-1-ylcarbonyl)-N-1,3-benzodioxol-5-yl-7-methyl-1,8-naphthyridin-4-amine, showcasing their relevance in constructing complex molecular architectures:

Expedient One-Pot Preparation of Fused Indoles : A study by Suryavanshi et al. (2010) highlighted a CAN-catalyzed three-component reaction facilitating the synthesis of 5-hydroxybenzo[g]indoles, which were further transformed into tetracyclic azepino[1,2-a]benzo[g]indole systems, showcasing a methodology for constructing complex heterocyclic compounds Suryavanshi, V. Sridharan, J. Menéndez, 2010.

Friedel-Crafts Chemistry for Polyheterocyclic Compounds : El-Aal and Khalaf (2016) described the synthesis of keto-substituted pyrazolo[3,4-b]quinolines and other scaffolds via a Friedel-Crafts cyclialkylation approach, emphasizing the potential for creating bioactive molecules with pharmaceutical value El-Aal, A. Khalaf, 2016.

Azepanium Ionic Liquids : A study by Belhocine et al. (2011) introduced a new family of room-temperature ionic liquids derived from azepane, suggesting applications in green chemistry and as electrolytes in electrochemical applications Belhocine, T. et al., 2011.

Biological Applications and Pharmacological Potential

The chemical scaffold of interest is also explored for its pharmacological potential, as seen in the development of constrained pseudopeptide analogues and other biologically active compounds:

Constrained Pseudopeptide Analogues : Van der Poorten et al. (2018) developed an efficient one-pot strategy to synthesize trisubstituted 2-benzazepin-3-ones, showcasing their utility as privileged scaffolds in medicinal chemistry Van der Poorten, M. Jida, D. Tourwé, S. Ballet, 2018.

Naphthyridines and Pyridoacridine Alkaloids : Research by Mekheimer et al. (2018) on the synthesis of benzo[c][2,7]naphthyridines and related compounds offers insights into structural analogues to marine tetracyclic pyridoacridine alkaloids, indicating potential in drug discovery Mekheimer, M. Al-Sheikh, H. Y. Medrasi, G. A. Bahatheg, 2018.

properties

IUPAC Name |

azepan-1-yl-[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-15-6-8-17-21(26-16-7-9-19-20(12-16)30-14-29-19)18(13-24-22(17)25-15)23(28)27-10-4-2-3-5-11-27/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIHMMHEOCZFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCO4)C(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methyl-1,8-naphthyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2974036.png)

![1-[(2-Methoxynaphthalen-1-yl)methyl]benzotriazole](/img/structure/B2974038.png)

![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2974043.png)

![Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2974044.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2974047.png)